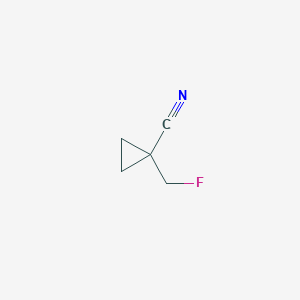![molecular formula C5H7F7N2O3S2 B2866581 [(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid CAS No. 1375472-15-3](/img/structure/B2866581.png)
[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid is a useful research compound. Its molecular formula is C5H7F7N2O3S2 and its molecular weight is 340.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Trifluoromethanesulfonic acid, also known as triflic acid, is highlighted for its role as an excellent catalyst in organic synthesis, particularly in inducing cyclisation reactions for the efficient formation of polycyclic systems. Its catalytic activity is significant in C- and/or O-acylation reactions, broadening the use of various substrates under mild conditions. This shows triflic acid’s versatility and control over reactivity, making it a valuable reagent in the synthesis of new organic compounds (Kazakova & Vasilyev, 2017).
Fluorination and Functionalization in Material Science
The synthesis and reactivity of tetrafluoroethane β-sultone derivatives, related to the broader family of fluorosulfonyl compounds, have been extensively studied for their roles in fluorination and trifluoromethylation. These derivatives are crucial for incorporating CF2 groups and trifluoromethyl groups into various molecular structures, significantly expanding the scope of carbene-based difluoromethylation reactions. Their applications extend to medicinal chemistry and materials science, where they are used in the design of drug candidates and the synthesis of novel functional materials, showcasing the importance of fluorine chemistry in enhancing the properties of organic compounds (Zhang et al., 2014).
Fuel Cell Technologies
In the context of energy conversion technologies, particularly fuel cells, trifluoromethanesulfonic acid derivatives have been employed to improve the performance of proton exchange membranes. The incorporation of sulfonated side-chain grafting units, derived from trifluoromethanesulfonic acid, into poly(arylene ether sulfone) copolymers has led to comb-shaped sulfonated polymers with high proton conductivity. This development is crucial for enhancing the efficiency of fuel cells, indicating the compound’s potential in advancing energy materials (Kim, Robertson, & Guiver, 2008).
Environmental and Health Impacts
While the focus is on excluding drug usage and side effects, it's worth noting that research on perfluorinated chemicals, which include compounds related to trifluoromethanesulfonic acid, has raised concerns about environmental persistence and potential health impacts. These studies underscore the importance of understanding the environmental fate and biological effects of such compounds, although they are not directly related to the specified chemical (Hoffman et al., 2010).
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoropropyl carbamimidothioate;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4N2S.CHF3O3S/c5-2(6)4(7,8)1-11-3(9)10;2-1(3,4)8(5,6)7/h2H,1H2,(H3,9,10);(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGVPLQKBLXVJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)SC(=N)N.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F7N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethylbutanoate](/img/structure/B2866499.png)
![2-(3-methoxyphenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2866500.png)
![7-Bromo-4-chloro-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2866501.png)

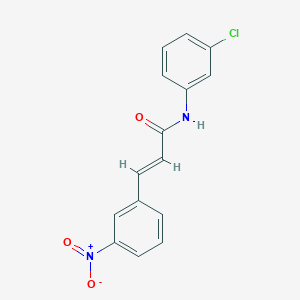
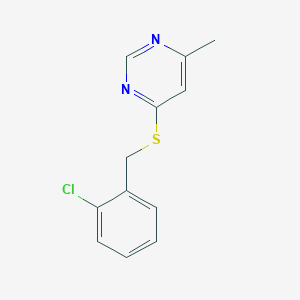
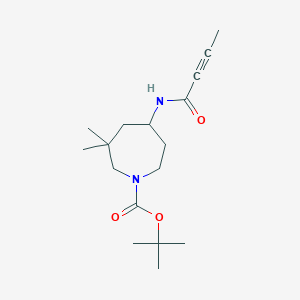

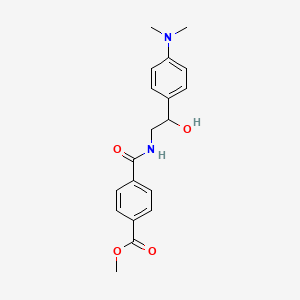
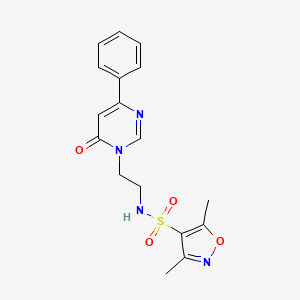
![1-(2-Fluorophenyl)-3-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}urea](/img/structure/B2866516.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866517.png)
![N-benzyl-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2866518.png)
